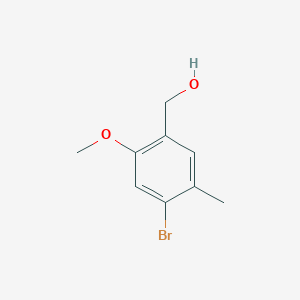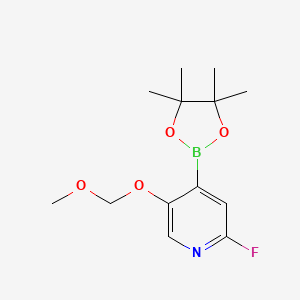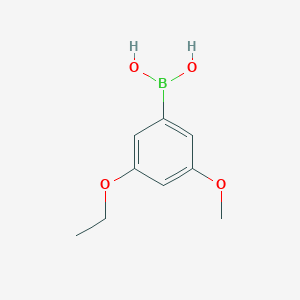
3-Ethoxy-5-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
3-Ethoxy-5-methoxyphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst (such as palladium), a process known as transmetalation .
Biochemical Pathways
Organoboron compounds are known to be involved in various biochemical processes, particularly in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental to many synthetic procedures in medicinal chemistry and materials science .
Pharmacokinetics
The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structures .
Result of Action
The result of its action in a suzuki-miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond .
Action Environment
The action of this compound, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the compound . The stability and efficacy of the compound can also be affected by these factors.
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acids to palladium .
Cellular Effects
Boronic acids are known to have various effects on cells, depending on their specific structures and the cells they interact with .
Molecular Mechanism
In the Suzuki–Miyaura cross-coupling reaction, boronic acids undergo a transmetalation process where they are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that boronic acids are generally stable and readily prepared, making them suitable for various chemical reactions .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways, often interacting with enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids, depending on their specific structures, can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethoxy-5-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like palladium(II) acetate. The reaction is typically performed in a solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Protic acids (e.g., hydrochloric acid), transition metal catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Protodeboronation: De-boronated aryl compounds.
Scientific Research Applications
3-Ethoxy-5-methoxyphenylboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Hydroxyphenylboronic acid
Comparison: 3-Ethoxy-5-methoxyphenylboronic acid is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. For example, the electron-donating effects of the ethoxy and methoxy groups can enhance the nucleophilicity of the boronic acid group, making it more reactive in Suzuki-Miyaura coupling reactions compared to similar compounds with fewer or different substituents .
Properties
IUPAC Name |
(3-ethoxy-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQPNPUVNUEEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)
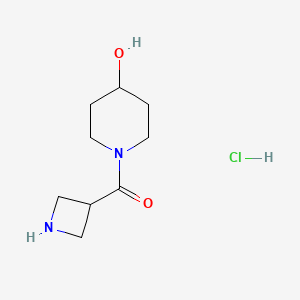


![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)




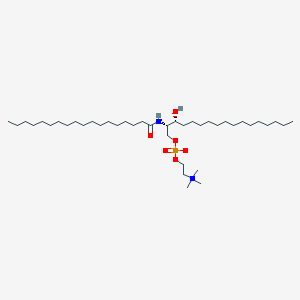
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

